molecular formula C15H20F3N3O B6470185 N-tert-butyl-1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-3-carboxamide CAS No. 2640865-92-3

N-tert-butyl-1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-3-carboxamide

Cat. No.: B6470185
CAS No.: 2640865-92-3
M. Wt: 315.33 g/mol
InChI Key: VJMDJENYNNOQOP-UHFFFAOYSA-N
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Description

The compound “N-tert-butyl-1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds . The compound also contains a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and can significantly affect their properties .


Molecular Structure Analysis

The structure of this compound would be characterized by the pyrrolidine ring, the trifluoromethyl group, and the pyridinyl group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a common functional group in pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, for example, could undergo various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Compounds containing a pyrrolidine ring and a trifluoromethyl group can exhibit a wide range of properties .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential biological activity. Given the prevalence of pyrrolidine and trifluoromethyl groups in pharmaceuticals, this compound could have potential applications in drug discovery .

Properties

IUPAC Name

N-tert-butyl-1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c1-14(2,3)20-13(22)10-5-7-21(9-10)11-4-6-19-12(8-11)15(16,17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMDJENYNNOQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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